3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine
Description
3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a pyrazole ring, and a pyridine ring
Properties
IUPAC Name |
3-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-24-12-10-22-20(24)15-25-11-8-19(23-25)17-6-3-5-16(13-17)18-7-4-9-21-14-18/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDUQLUGPZQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with a phenylpyridine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine is unique due to its combination of imidazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications across different fields, distinguishing it from simpler compounds like cetylpyridinium chloride and domiphen bromide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
